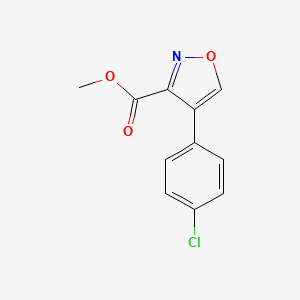

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGIQYJLSPZVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC=C1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid. This intermediate then undergoes cyclization with methyl chloroformate to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products with different substituents on the phenyl ring.

Oxidation: Oxidized derivatives of the oxazole ring.

Reduction: Reduced forms of the oxazole ring.

Hydrolysis: 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has been investigated for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research has demonstrated that oxazole derivatives exhibit notable antimicrobial activity against various pathogens. For instance, a study evaluated the efficacy of several oxazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, showing that certain compounds significantly inhibited biofilm formation and reduced bacterial viability .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. A series of substituted oxazolones were synthesized and evaluated for their ability to inhibit acid ceramidase, an enzyme linked to cancer cell metabolism. The findings indicated that some derivatives exhibited potent inhibitory effects, suggesting a pathway for developing new anticancer therapies .

Agrochemical Applications

This compound is also explored for its potential in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics lend themselves to modifications that can enhance biological activity against pests.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. For example, it can be used to create oxazoline derivatives that are effective against agricultural pests . The rapid synthesis methods developed for these compounds have improved the efficiency of producing agrochemicals.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science due to its unique chemical properties.

Development of New Materials

The compound's reactivity allows it to participate in polymerization reactions, leading to the creation of novel materials with desirable properties such as thermal stability and mechanical strength. Research into the polymerization of oxazole derivatives indicates promising results for their application in high-performance materials .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | 75% |

| Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate | Pseudomonas aeruginosa | 16 µg/mL | 80% |

This table summarizes the antimicrobial efficacy of selected oxazole derivatives against common pathogens.

Table 2: Synthesis Pathways for Agrochemical Applications

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Oxidation | This compound | Oxazoline derivative | 85 |

| Coupling Reaction | Oxazoline derivative + Halide | Bioactive agrochemical | 90 |

This table illustrates the synthetic pathways utilized to convert this compound into useful agrochemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Methyl 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylate

- Molecular Formula: C₁₁H₈FNO₃

- Molecular Weight : 221.18 g/mol

- Key Differences : Fluorine replaces chlorine at the para position of the phenyl ring.

- Implications :

Methyl 4-(4-Amino-2-chlorophenoxymethyl)-5-methyl-1,2-oxazole-3-carboxylate Hydrochloride

- Molecular Formula : C₁₃H₁₄Cl₂N₂O₄

- Molecular Weight : 333.17 g/mol

- Key Differences: A 5-methyl group on the oxazole ring. A phenoxymethyl side chain with 4-amino-2-chloro substitution. Exists as a hydrochloride salt.

- Implications: The hydrochloride salt enhances aqueous solubility, beneficial for formulation.

Ethyl 5-{[N-(4-Chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate

- Molecular Formula : C₁₉H₁₉ClN₂O₅S

- Molecular Weight : 422.88 g/mol

- Key Differences :

- Partially saturated 4,5-dihydro-1,2-oxazole ring.

- Ethyl ester and benzenesulfonamido substituents.

- Implications :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Electronic Effects: Chlorine (Cl) vs.

Steric and Solubility Profiles :

- The 5-methyl substitution in increases steric bulk, which may hinder crystal packing or receptor binding. Conversely, the hydrochloride salt counterion improves solubility, a critical factor in drug delivery .

Functional Group Contributions: Sulfonamido groups () and amino side chains () introduce polarity and hydrogen-bonding capacity, which are advantageous in optimizing pharmacokinetic properties such as blood-brain barrier penetration .

Biological Activity

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered heterocyclic oxazole ring with a chlorophenyl group at the 4-position and a methyl ester functional group at the 3-position. Its molecular formula is , with a molecular weight of approximately 237.64 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing pathways related to microbial resistance and cancer cell proliferation. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These findings suggest that this compound could be a valuable lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.93 |

| HCT-116 | 2.84 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Case Studies

- Inhibition of Biofilm Formation : A study evaluated the efficacy of various isoxazole derivatives, including this compound, against biofilm-forming pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed promising results in inhibiting biofilm formation, which is crucial for treating chronic infections .

- Leukotriene Biosynthesis Inhibition : Another investigation focused on the compound's ability to inhibit leukotriene biosynthesis, which is relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The findings indicated that this compound effectively modulates inflammatory pathways associated with these conditions .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine derivatives under acidic conditions. Optimization involves varying solvents (e.g., ethanol, DMF) and temperatures (80–120°C) to improve yield. For structural analogs like ethyl esters, esterification of carboxylic acid intermediates using methanol and catalytic sulfuric acid has been effective . Characterization of intermediates via TLC and NMR ensures reaction progression.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to confirm the methyl ester group (δ ~3.9 ppm for H; δ ~165–170 ppm for carbonyl C) and the 4-chlorophenyl substituent (aromatic protons at δ ~7.2–7.8 ppm) .

- IR : Validate ester C=O stretch (~1740 cm) and oxazole ring vibrations (~1600 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 252.06 for CHClNO) .

Q. How should X-ray crystallography be applied to resolve the compound’s molecular structure?

- Methodological Answer : Grow single crystals via slow evaporation in solvents like ethyl acetate. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL . Use ORTEP-3 to generate thermal ellipsoid diagrams, emphasizing bond angles (e.g., C-O-C ~120°) and torsional deviations .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

- Methodological Answer : Apply SHELXL’s restraint options to harmonize bond lengths and angles with literature values for oxazole derivatives. Validate using Mercury CSD’s Packing Similarity tool to compare packing motifs with analogous structures (e.g., ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate) . Cross-check hydrogen bonding networks (e.g., C–H···O interactions) against density maps .

Q. What computational methods are suitable for analyzing the compound’s conformational flexibility, particularly ring puckering?

- Methodological Answer : Use Cremer-Pople puckering parameters to quantify out-of-plane displacements of the oxazole ring. Calculate amplitude () and phase angle () from atomic coordinates derived from X-ray data . Compare with values for similar structures (e.g., Å for planar oxazoles) . Pair with DFT calculations (B3LYP/6-31G*) to model energy minima.

Q. How can intermolecular interactions in the crystal lattice inform design of derivatives with enhanced bioactivity?

- Methodological Answer : Employ Mercury’s Materials Module to identify dominant interactions (e.g., π-π stacking between chlorophenyl groups, halogen bonding). Quantify interaction energies using CrystalExplorer’s Hirshfeld surface analysis. Modify substituents (e.g., replacing –Cl with –CF) to strengthen these interactions and predict packing stability via molecular docking .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting oxazole-based pharmacophores?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., –OCH, –NO) at the 4-position of the phenyl ring. Assess bioactivity (e.g., enzyme inhibition) and correlate with electronic parameters (Hammett σ values) and steric effects. Use molecular dynamics simulations to map binding affinities to target proteins (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.